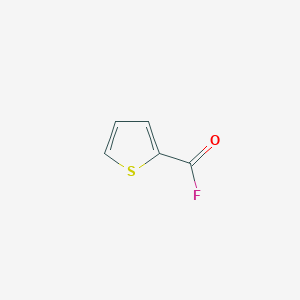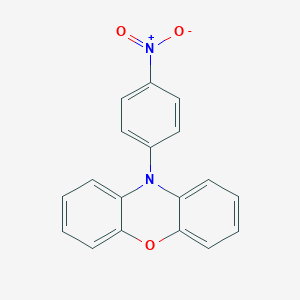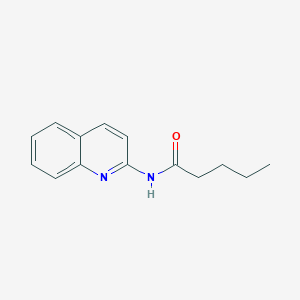![molecular formula C12H8ClNO2 B14119317 2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine](/img/structure/B14119317.png)
2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine is an organic compound that features a benzodioxole moiety fused to a chloropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine typically involves the coupling of a benzo[d][1,3]dioxole derivative with a chloropyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of benzo[d][1,3]dioxole reacts with a halogenated pyridine under the influence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the benzodioxole or pyridine rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
科学研究应用
2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.
作用机制
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine depends on its specific application:
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific molecular targets, such as tubulin, leading to cell cycle arrest and programmed cell death.
Antimicrobial Activity: It may inhibit the growth of bacteria or fungi by disrupting essential cellular processes.
相似化合物的比较
Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-4-chloropyridine is unique due to its combination of a benzodioxole moiety and a chloropyridine ring, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
属性
分子式 |
C12H8ClNO2 |
|---|---|
分子量 |
233.65 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-4-chloropyridine |
InChI |
InChI=1S/C12H8ClNO2/c13-9-3-4-14-10(6-9)8-1-2-11-12(5-8)16-7-15-11/h1-6H,7H2 |
InChI 键 |
PZIQOUFPUADLCE-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14119236.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-methyl-butan-1-one](/img/structure/B14119239.png)
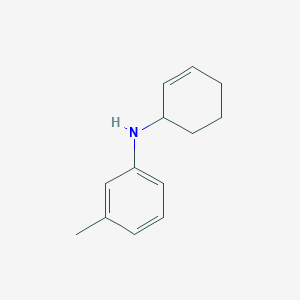
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate](/img/structure/B14119256.png)

![N-benzyl-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119260.png)
![ethyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B14119261.png)
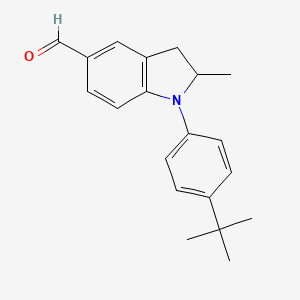
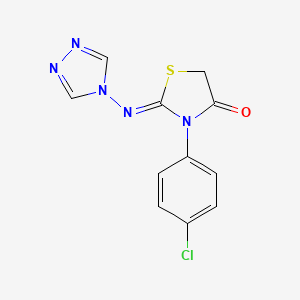
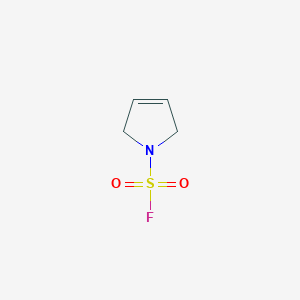
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14119289.png)
